4-Bromo-3-ethoxyphenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-3-ethoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2/c1-2-11-8-5-6(10)3-4-7(8)9/h3-5,10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCKONYYLNDXHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, it provides information on the chemical environment, connectivity, and stereochemistry of the constituent atoms.
Proton (¹H) NMR spectroscopy would be expected to reveal the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (multiplicity), and integration values, which correspond to the number of protons in each environment. For 4-Bromo-3-ethoxyphenol, this would include signals for the aromatic protons, the methylene (-CH2-) and methyl (-CH3) protons of the ethoxy group, and the phenolic hydroxyl (-OH) proton.
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. A decoupled ¹³C NMR spectrum for this compound would show distinct signals for each unique carbon atom, including the aromatic carbons, the carbons of the ethoxy group, and the carbon bearing the hydroxyl group.
Vibrational Spectroscopy Applications for Molecular Conformation and Functional Group Identification
Vibrational spectroscopy, encompassing FT-IR and FT-Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
An FT-IR spectrum of this compound would be expected to display characteristic absorption bands corresponding to the O-H stretching of the phenolic group, C-H stretching of the aromatic ring and the ethoxy group, C-O stretching of the ether and phenol (B47542), and C-Br stretching.
FT-Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of this compound would also exhibit bands related to the vibrations of the aromatic ring and the various functional groups, often with different intensities compared to the IR spectrum, aiding in a more complete vibrational assignment.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomerism Studies
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The spectrum can be used to study conjugation and the presence of chromophores. For this compound, the UV-Vis spectrum would show absorption maxima (λmax) characteristic of the substituted benzene (B151609) ring. This technique could also be employed to investigate potential tautomeric equilibria, although significant tautomerism is not expected for this compound under normal conditions.
Without access to experimental or calculated spectral data, a detailed analysis and the creation of data tables for this compound is not possible at this time. Further experimental research or computational studies are required to fully characterize the spectroscopic properties of this compound.
Single Crystal X-ray Diffraction Studies for Solid-State Molecular Architecture and Intermolecular Interactions
For this compound, a successful SC-XRD analysis would require the growth of a suitable single crystal. Upon analysis, the resulting data would reveal the exact spatial orientation of the ethoxy group relative to the phenol and bromine substituents on the benzene ring. Furthermore, this technique would elucidate the intermolecular interactions that govern the crystal packing. Key interactions likely to be observed would include hydrogen bonding involving the phenolic hydroxyl group and potential halogen bonding involving the bromine atom. These non-covalent interactions are crucial in dictating the macroscopic properties of the compound in its solid state.
Despite the power of this technique, published crystallographic data for this compound could not be located. Therefore, a data table of its crystallographic parameters cannot be provided.
High-Resolution Mass Spectrometry (HRMS) for Molecular Mass Determination
High-resolution mass spectrometry (HRMS) is an essential tool for the precise determination of a molecule's mass. Unlike standard mass spectrometry, HRMS provides mass accuracy to within a few parts per million (ppm), which is sufficiently precise to help determine the elemental composition of a compound.
An HRMS analysis of this compound would provide a highly accurate measurement of its monoisotopic mass. The molecular formula of this compound is C₈H₉BrO₂. The theoretical monoisotopic mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ⁷⁹Br, ¹⁶O). The experimental value obtained from HRMS would be expected to closely match this theoretical calculation, thereby confirming the compound's elemental composition and identity. This technique is a cornerstone of chemical characterization, providing definitive evidence for the molecular formula of a synthesized or isolated compound.
As no experimental HRMS studies for this compound were found in the searched literature, a data table of its precise mass-to-charge ratio and molecular formula confirmation is not available.
Theoretical and Computational Studies of 4 Bromo 3 Ethoxyphenol and Its Derivatives
Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to predict the electronic and geometric properties of molecules. researchgate.netresearchgate.net Calculations are typically performed using specific functionals, such as B3LYP, and basis sets like 6-311G(d,p) or 6-311++G(d,p), to solve the Schrödinger equation approximately. researchgate.netresearchgate.net
The first step in a computational study is typically geometry optimization, where the molecule's structure is adjusted to find the lowest energy arrangement of its atoms. For molecules like 4-Bromo-3-ethoxyphenol and its derivatives, this process reveals crucial information about bond lengths, bond angles, and dihedral angles.
Table 1: Representative Optimized Geometrical Parameters for a Phenol (B47542) Derivative (Calculated via DFT/B3LYP) Data is illustrative and based on typical values found in studies of similar compounds.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
|---|---|---|---|
| C-O (Phenolic) | 1.365 | C-C-O (Phenolic) | 119.5 |
| C-Br | 1.910 | C-C-Br | 118.7 |
| O-H | 0.968 | C-O-H | 109.2 |
| C-O (Ethoxy) | 1.372 | C-O-C (Ethoxy) | 118.1 |
| O-C (Ethyl) | 1.445 | O-C-C (Ethyl) | 108.5 |
Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding chemical reactivity. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net DFT calculations are used to determine the energies of these orbitals. For substituted phenols, electron-donating groups (like ethoxy) tend to raise the HOMO energy, while electron-withdrawing groups (like bromo) can lower the LUMO energy, collectively influencing the energy gap. Studies on similar molecules like 4-[4-(bromo-phenylimino)-methyl]-2-ethoxy phenol (4BPMEP) have calculated this band gap energy to understand its electronic transitions. researchgate.net
Table 2: Frontier Molecular Orbital Energies and Properties for a Substituted Phenol Data is illustrative and based on typical values found in computational studies.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.25 |
| LUMO Energy | -1.80 |
| HOMO-LUMO Gap (ΔE) | 4.45 |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. libretexts.orgnih.gov An MEP map displays the electrostatic potential on the electron isodensity surface, using a color scale to indicate different potential regions. researchgate.netimist.ma
Red regions indicate negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack. In this compound, these would be concentrated around the oxygen atoms of the hydroxyl and ethoxy groups. imist.ma
Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are favorable for nucleophilic attack. For phenols, the hydrogen atom of the hydroxyl group typically shows a region of positive potential. imist.ma
Green and yellow regions correspond to neutral or slightly electron-rich areas, respectively. imist.ma
MEP maps provide a clear, three-dimensional picture of where a molecule is most likely to interact with other chemical species, guiding the understanding of intermolecular interactions. libretexts.org
Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hyperconjugative Interactions
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the Lewis-like bonding structure, charge distribution, and intramolecular interactions within a molecule. nih.govwikipedia.org It examines the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The strength of these interactions is quantified by the second-order perturbation stabilization energy, E(2). researchgate.netjcsp.org.pk
A higher E(2) value indicates a more significant interaction, representing greater electron delocalization from the donor to the acceptor orbital. jcsp.org.pk This delocalization is a key factor in stabilizing the molecule. In derivatives of this compound, NBO analysis can reveal:
Hyperconjugative interactions: For example, the delocalization of electron density from the lone pairs of the oxygen atoms (donor) to the antibonding orbitals (σ*) of adjacent C-C or C-H bonds (acceptor).
Intramolecular Charge Transfer (ICT): The movement of electron density between different parts of the molecule, such as from the electron-donating ethoxy group towards the aromatic ring or the electron-withdrawing bromine atom.
These analyses are crucial for explaining the electronic properties and stability of the molecule. jcsp.org.pk
Table 3: Selected NBO Second-Order Perturbation Energies E(2) for a Phenol Derivative Data is illustrative and based on interactions found in similar substituted phenols.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP(1) O (hydroxyl) | σ*(C-C) (ring) | 5.8 | Lone Pair → Antibonding (π-conjugation) |
| LP(2) O (ethoxy) | σ*(C-C) (ring) | 6.2 | Lone Pair → Antibonding (π-conjugation) |
| σ(C-H) (ring) | σ*(C-C) (ring) | 3.5 | σ → σ* Hyperconjugation |
| σ(C-C) (ring) | σ*(C-Br) | 2.1 | σ → σ* Hyperconjugation |
LP denotes a lone pair orbital.
Prototropic Tautomerism Investigations (e.g., Enol-Imine/Keto-Amine Tautomerism)
While this compound itself exists predominantly in its phenol form, its Schiff base derivatives are well-known to exhibit prototropic tautomerism. researchgate.net This phenomenon involves the intramolecular transfer of a proton, leading to an equilibrium between two or more structural isomers called tautomers. researchgate.netnih.gov
For Schiff bases derived from phenols, the most common equilibrium is between the enol-imine and keto-amine forms. jcsp.org.pk
Enol-imine form (O-H···N): The proton is attached to the phenolic oxygen, forming an intramolecular hydrogen bond with the imine nitrogen.
Keto-amine form (O···H-N): The proton has transferred from the oxygen to the nitrogen, resulting in a keto-like structure in the ring and an amine group.
Computational studies, using DFT, are employed to calculate the relative energies of these tautomers in the gas phase and in different solvents. researchgate.netresearchgate.net The results often show that the enol-imine form is more stable, though the relative stability can be influenced by substituents and the polarity of the solvent. researchgate.netresearchgate.net These investigations are critical as the different tautomers can have distinct chemical and photophysical properties. researchgate.net
Analysis of Non-Covalent Interactions (Hydrogen Bonding, π-π Stacking)
Non-covalent interactions are crucial in determining the supramolecular structure and physical properties of chemical compounds in the solid state and in solution. mhmedical.comnih.gov
Hydrogen Bonding: The most significant non-covalent interaction for this compound is hydrogen bonding involving the phenolic hydroxyl group. This group can act as a hydrogen bond donor (the H atom) and an acceptor (the O atom), leading to the formation of dimers or larger aggregates. In Schiff base derivatives, a strong intramolecular O-H···N hydrogen bond is a key feature that stabilizes the enol-imine tautomer. jcsp.org.pk
Other weak interactions, such as C-H···Br or C-H···O bonds, can also contribute to the stabilization of the crystal lattice. researchgate.net The analysis of these varied non-covalent forces is essential for a complete understanding of the material's properties. researchgate.net
Prediction of Nonlinear Optical (NLO) Properties (Polarizability and Hyperpolarizability)
Nonlinear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics, including data storage and optical switching. Computational methods are frequently used to predict the NLO properties of organic molecules, with key parameters being the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). A high hyperpolarizability value is indicative of a strong NLO response.
While direct computational studies on this compound are not extensively documented, research on its derivatives provides significant insight into its potential NLO capabilities. For instance, a detailed DFT study was conducted on (E)-4-bromo-2-((3-chlorophenylimino)methyl)-6-ethoxyphenol, a Schiff base derivative. The calculations revealed that the predicted NLO properties of this compound are substantially greater than those of urea, a standard reference material for NLO studies researchgate.net. Theoretical NLO calculations for this derivative showed that its second-order polarizability values were over 18 times that of urea.
The presence of a bromo substituent is known to play an important role in enhancing the NLO properties of organic compounds. Theoretical studies on various chromophores have shown that bromo substituents can significantly improve molecular first-order hyperpolarizability values. This enhancement is often achieved without negatively impacting the material's optical transparency by causing a significant shift in the absorption band to longer wavelengths. Quantum chemistry calculations suggest that this effect is a key strategy for designing effective NLO polymers and chromophores.
The NLO response in such molecules arises from intramolecular charge transfer, which is influenced by the electron-donating and electron-withdrawing groups attached to the conjugated system. In this compound, the electron-donating hydroxyl and ethoxy groups, combined with the electron-withdrawing bromo group, create a push-pull system that can facilitate charge transfer and potentially lead to significant NLO properties. DFT and Time-Dependent DFT (TD-DFT) are the primary computational tools used to evaluate these properties by calculating parameters like polarizability and hyperpolarizability dntb.gov.uaresearchgate.netnih.gov.
| Compound | Property | Calculated Value | Comparison | Source |
|---|---|---|---|---|
| (E)-4-bromo-2-((3-chlorophenylimino)methyl)-6-ethoxyphenol | Second-Order Polarizability | >18x that of urea | Significantly enhanced NLO response | researchgate.net |
| First-Order Hyperpolarizability (β) | Predicted to be much greater than urea | Indicates strong NLO potential | researchgate.net |
Thermodynamic Property Calculations and Reaction Energetics
Statistical thermodynamics combined with computational methods can be used to predict the thermodynamic properties of molecules, such as heat capacity (C), entropy (S), enthalpy (H), and Gibbs free energy (G). These calculations help in understanding the stability of a compound and the energetics of its formation and reactions.
For the derivative (E)-4-bromo-2-((3-chlorophenylimino)methyl)-6-ethoxyphenol, researchers have used statistical thermodynamic methods to calculate the changes in its thermodynamic properties over a temperature range of 200 K to 500 K researchgate.net. A key finding from this study was the Gibbs free energy of formation for the compound at 298.15 K, which was determined to be 37.03 kJ/mol researchgate.net. This positive value suggests that the compound would not be spontaneously produced from its isolated monomer components at room temperature researchgate.net.
| Compound | Thermodynamic Parameter | Calculated Value | Interpretation | Source |
|---|---|---|---|---|
| (E)-4-bromo-2-((3-chlorophenylimino)methyl)-6-ethoxyphenol | Gibbs Free Energy of Formation (ΔG) | 37.03 kJ/mol | Non-spontaneous formation at room temperature | researchgate.net |
| Enol ↔ Keto Tautomeric Equilibrium Constant (Keq) | 1.23 x 10-3 | Enol form is favored over the keto form | researchgate.net |
Structure-Reactivity Relationship (SRR) Investigations
Structure-reactivity relationship (SRR) studies aim to correlate the chemical structure of a molecule with its reactivity. Computational chemistry offers a suite of tools to probe these relationships at an electronic level, providing a theoretical foundation for observed chemical behavior.
The reactivity of an aromatic compound like this compound is governed by the electronic effects of its substituents. The phenol ring is substituted with a hydroxyl (-OH) group, an ethoxy (-OC₂H₅) group, and a bromine (-Br) atom.
Hydroxyl and Ethoxy Groups: Both are strong activating groups and ortho-, para- directors for electrophilic aromatic substitution. They donate electron density to the ring via resonance, increasing its nucleophilicity.
Bromo Group: Halogens are deactivating yet ortho-, para- directing. Bromine withdraws electron density through induction but donates it weakly through resonance.
Computational studies on substituted phenols often focus on quantifying these effects through various descriptors. One such key descriptor is the O-H Bond Dissociation Energy (BDE), which relates to the antioxidant activity and radical scavenging potential of phenols. DFT methods, such as B3LYP, have been shown to provide reliable predictions of phenol BDEs scispace.com. The substituent effects on BDEs can be interpreted in terms of polar and radical stabilization scispace.com. Electron-donating groups generally lower the O-H BDE, making hydrogen atom abstraction easier.
Other reactivity descriptors that can be calculated include ionization potential, electron affinity, chemical hardness, and electrophilicity index, which are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). Precursors with electron-donating groups (-OH, -OCH₃) tend to exhibit higher electrophilic radical reactivity due to the enhanced electron density of the benzene (B151609) ring mdpi.com. Conversely, electron-withdrawing groups decrease the electron density, affecting the reaction rates with various species mdpi.com. The interplay of the activating ethoxy group and the deactivating bromo group in this compound creates a complex reactivity profile that can be precisely mapped using computational models.
Theoretical modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions, including the identification of intermediates and transition states. For phenols, reactions such as oxidation, electrophilic substitution, and hydrogen abstraction are of primary interest.
High-level quantum chemical techniques, including DFT, are used to investigate the reaction of phenols with radicals like the hydroxyl radical (•OH) acs.org. These studies model different possible reaction pathways, such as:
Direct Hydrogen Abstraction: The •OH radical abstracts the hydrogen atom from the phenolic hydroxyl group to form a phenoxyl radical and water.
Radical Addition: The •OH radical adds to different positions on the aromatic ring (ortho, meta, para), forming dihydroxy-cyclohexadienyl radical intermediates acs.org.
For each pathway, computational chemists locate the geometries of the transition state structures and calculate the associated activation energy barriers acs.org. The pathway with the lowest energy barrier is predicted to be the most favorable. For the reaction of phenol with •OH, calculations have supported experimental findings that both ring addition and direct hydrogen abstraction are very fast, diffusion-controlled processes acs.org.
Furthermore, computational models can explore more complex reaction sequences. For example, in the oxidation of phenols, theoretical studies can model the subsequent steps after the initial radical attack, providing a complete energy surface for the transformation of reactants to final products nih.govresearchgate.net. These models are essential for predicting reaction outcomes, understanding kinetic data, and rationalizing the formation of specific products in the reactions of this compound and its derivatives.
Chemical Reactivity and Transformative Chemistry of 4 Bromo 3 Ethoxyphenol
Electrophilic Aromatic Substitution Reactions on the Phenolic Ring
The phenolic ring of 4-bromo-3-ethoxyphenol is highly activated towards electrophilic aromatic substitution (SEAr) due to the powerful electron-donating effects of the hydroxyl (-OH) and ethoxy (-OCH₂CH₃) groups. ksu.edu.salibretexts.org These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves.
Considering the existing substitution pattern (hydroxyl at C1, ethoxy at C3, bromo at C4), the directing effects can be analyzed as follows:
Hydroxyl group (-OH): Strongly activating, directs to positions 2, 6 (ortho), and 4 (para). Position 4 is blocked by the bromine atom.
Ethoxy group (-OR): Strongly activating, directs to positions 2, 4 (ortho), and 6 (para). Position 4 is blocked.
Bromo group (-Br): Deactivating but directs to positions 3, 5 (ortho), and 1 (para). Positions 1 and 3 are blocked.
The combined and overriding influence of the highly activating hydroxyl and ethoxy groups makes positions 2 and 6 the most nucleophilic and sterically accessible sites for electrophilic attack. Common electrophilic aromatic substitution reactions are expected to proceed at these positions. wikipedia.orgmasterorganicchemistry.com
| Reaction Type | Reagents | Expected Major Product(s) |
| Nitration | Dilute HNO₃ | 4-Bromo-3-ethoxy-2-nitrophenol and 4-Bromo-3-ethoxy-6-nitrophenol |
| Halogenation | Br₂ in a non-polar solvent | 2,4-Dibromo-3-ethoxyphenol |
| Sulfonation | Fuming H₂SO₄ | 4-Bromo-3-ethoxy-6-hydroxyphenylsulfonic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(5-Bromo-4-ethoxy-2-hydroxyphenyl)ethan-1-one |
Nucleophilic Substitution Reactions Involving the Bromine Atom
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. For this reaction to proceed efficiently, the ring typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org
In the case of this compound, the ring is substituted with electron-donating hydroxyl and ethoxy groups. These groups increase the electron density of the ring, which destabilizes the carbanionic intermediate required for the SNAr mechanism. Consequently, direct nucleophilic displacement of the bromine atom via the SNAr pathway is generally unfavorable and would require harsh reaction conditions.
Cross-Coupling Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation (e.g., Suzuki-Miyaura)
The carbon-bromine bond in this compound serves as an effective electrophilic site for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling is a prominent example, involving the reaction of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. libretexts.orgyonedalabs.com This reaction is valued for its mild conditions and tolerance of a wide range of functional groups. fishersci.frnih.gov The general mechanism involves an oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org
This compound can be coupled with various boronic acids or their esters to generate diverse biaryl and related structures.
| Coupling Partner (R-B(OH)₂) | Catalyst/Base System | Product |
| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 5-Ethoxy-[1,1'-biphenyl]-2-ol |
| 4-Methylphenylboronic acid | Pd(OAc)₂, K₃PO₄ | 5-Ethoxy-4'-methyl-[1,1'-biphenyl]-2-ol |
| Thiophene-2-boronic acid | PdCl₂(dppf), Cs₂CO₃ | 4-(Thiophen-2-yl)-3-ethoxyphenol |
| Vinylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 3-Ethoxy-4-vinylphenol |
Other important cross-coupling reactions where this compound could serve as the substrate include the Heck reaction (with alkenes), Sonogashira coupling (with terminal alkynes), and Buchwald-Hartwig amination (with amines).
Reactions Involving the Phenolic Hydroxyl Group (e.g., Derivatization, Etherification)
The phenolic hydroxyl group is acidic and readily participates in a variety of reactions, most notably derivatizations such as etherification and esterification. ksu.edu.sa
Etherification: Upon treatment with a base (e.g., NaOH, K₂CO₃), the hydroxyl group is deprotonated to form a nucleophilic phenoxide ion. This ion can then react with alkyl halides in a Williamson ether synthesis to form aryl ethers. ksu.edu.sa
Esterification: Phenols can be acylated by reacting with carboxylic acid derivatives, such as acid chlorides or anhydrides, in the presence of a base (e.g., pyridine) to yield phenyl esters. ksu.edu.sa This reaction is often used to protect the hydroxyl group or to introduce a new functional moiety.
| Reaction Type | Reagent | Product |
| Etherification | Methyl iodide (CH₃I) | 4-Bromo-1-ethoxy-3-methoxybenzene |
| Etherification | Benzyl (B1604629) bromide (BnBr) | 1-(Benzyloxy)-4-bromo-3-ethoxybenzene |
| Esterification | Acetyl chloride (CH₃COCl) | 4-Bromo-3-ethoxyphenyl acetate (B1210297) |
| Esterification | Benzoyl chloride (PhCOCl) | 4-Bromo-3-ethoxyphenyl benzoate |
Reactivity of the Ethoxy Group in Functionalization
The ethoxy group consists of an aryl-oxygen-alkyl ether linkage, which is generally robust and chemically stable under many reaction conditions. Cleavage of this ether bond is possible but typically requires harsh reagents, such as strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or strong Lewis acids.
When cleavage does occur, it proceeds via nucleophilic attack on the ethyl group (the alkyl part of the ether), as the aryl-oxygen bond is strengthened by the sp² hybridization of the aromatic carbon. ksu.edu.sa The reaction would yield 4-bromo-1,3-dihydroxybenzene (4-bromoresorcinol) and ethyl halide. Due to its stability, the ethoxy group often remains intact during transformations at other sites of the molecule and can be considered a directing group or a simple substituent rather than a primary site for functionalization.
Participation in Cycloaddition Reactions (e.g., Diels-Alder)
Cycloaddition reactions, such as the Diels-Alder reaction, typically involve a conjugated π-system (a diene) reacting with another π-system (a dienophile). The benzene (B151609) ring in this compound is aromatic, possessing significant resonance stabilization energy. Participating directly as a diene in a Diels-Alder reaction would require the disruption of this aromaticity, which is energetically highly unfavorable.
Therefore, under standard thermal conditions, this compound is not expected to undergo cycloaddition reactions like the Diels-Alder reaction. Such transformations involving phenolic rings usually necessitate prior modification, such as oxidation to a quinone-like structure, to create a suitable, non-aromatic diene system.
Catalytic Transformations Involving this compound as Substrate or Ligand
This compound can play a dual role in the field of catalytic chemistry, acting as both a substrate and a precursor to a ligand.
As a Substrate: As detailed in Section 5.3, the compound is an excellent substrate for a multitude of palladium-catalyzed cross-coupling reactions. nih.gov The C-Br bond provides a reactive site for catalytic cycles that forge new bonds, making it a valuable building block in synthetic chemistry.
As a Ligand or Ligand Precursor: While the molecule itself is not a typical ligand, its structure can be modified to create one. The oxygen atoms of the hydroxyl and ethoxy groups possess lone pairs that could, in principle, coordinate to a metal center. More practically, the phenolic ring can be functionalized to incorporate stronger coordinating groups, such as phosphines or N-heterocyclic carbenes (NHCs). For example, the hydroxyl group could be used as an anchor to build a more complex molecular architecture that can then act as a bidentate or polydentate ligand for a catalytic metal species.
| Role in Catalysis | Description | Example Application |
| Substrate | The molecule is transformed by a catalyst. | Suzuki-Miyaura coupling to synthesize biaryl compounds. |
| Ligand Precursor | The molecule is chemically modified to become a ligand that coordinates to a metal catalyst. | Functionalization with a diphenylphosphine (B32561) group to create a phosphine (B1218219) ligand for use in hydrogenation or cross-coupling catalysis. |
Derivatization Strategies for 4 Bromo 3 Ethoxyphenol in Academic Research
Derivatization for Enhanced Analytical Characterization and Separation
The direct analysis of phenolic compounds like 4-bromo-3-ethoxyphenol by chromatographic methods, especially gas chromatography (GC), can be challenging due to the polar nature of the hydroxyl group. This polarity can lead to poor peak shapes, reduced volatility, and thermal instability. Derivatization is a chemical modification process that converts the analyte into a product with improved chromatographic properties. nih.govyoutube.com
Acetylation is a common and effective derivatization technique for phenols. mdpi.com The reaction involves treating the phenolic hydroxyl group with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, to form an ester. This process effectively "caps" the polar hydroxyl group with a nonpolar acetyl group.
The conversion of bromophenols to their corresponding acetates improves their chromatographic resolution and peak shape, which can result in lower detection limits. researchgate.net This derivatization makes the molecule more suitable for analysis by techniques like gas chromatography-mass spectrometry (GC-MS). nih.govnih.gov For this compound, this reaction yields 4-bromo-3-ethoxyphenyl acetate (B1210297). Besides acetylation, other protecting groups like silyl (B83357) ethers (formed using silylating agents such as BSTFA) can also be employed to block the polar hydroxyl group and enhance analytical performance. phenomenex.com
| Property | This compound (Original Compound) | 4-Bromo-3-ethoxyphenyl acetate (Acetylated Derivative) |
|---|---|---|
| Chemical Structure | ![]() | ![]() |
| Key Functional Group | Phenolic Hydroxyl (-OH) | Ester (-OCOCH₃) |
| Polarity | High (due to -OH group) | Low (ester group is less polar) |
| Volatility | Lower | Higher |
| Expected GC Peak Shape | Prone to tailing | Symmetrical and sharp |
| Suitability for GC Analysis | Moderate | Excellent |
The primary goal of derivatization for GC analysis is to increase the volatility and thermal stability of the analyte. youtube.com Phenols can form hydrogen bonds, which increases their boiling point and reduces their volatility. Converting the hydroxyl group to an ester (acetylation) or an ether (alkylation) disrupts this hydrogen bonding. slideshare.net
This chemical modification leads to a derivative that is more volatile and less likely to decompose at the high temperatures used in the GC injection port and column. nih.gov For instance, the conversion of bromophenols into their acetate derivatives significantly improves their amenability to GC analysis, allowing for more accurate and sensitive detection at trace concentrations. researchgate.netnih.gov This strategy is directly applicable to this compound for robust and reliable quantification in complex samples.
Functional Group Interconversions and Strategic Modifications
Functional group interconversion (FGI) is a cornerstone of synthetic organic chemistry that allows for the strategic modification of a molecule to create new compounds. For this compound, both the hydroxyl group and the bromine atom serve as reactive handles for a variety of transformations. ub.eduvanderbilt.eduorganic-chemistry.org
Reactions of the Hydroxyl Group: The phenolic -OH group can be converted into other functional groups. For example, it can be transformed into an ether via Williamson ether synthesis or converted into a sulfonate ester (like a tosylate or mesylate). Sulfonates are excellent leaving groups, paving the way for nucleophilic substitution reactions to introduce a wide range of other functionalities. vanderbilt.edu
Reactions of the Bromo Group: The bromine atom on the aromatic ring is a versatile functional group. It can be replaced by other groups through nucleophilic aromatic substitution under certain conditions. More importantly, it is an ideal handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the attachment of diverse aryl, alkyl, or amino groups to the phenolic scaffold.
| Functional Group | Reaction Type | Reagents/Conditions | Resulting Functional Group |
|---|---|---|---|
| Hydroxyl (-OH) | Etherification (Williamson) | Base (e.g., NaH), Alkyl halide (e.g., CH₃I) | Ether (-OR) |
| Sulfonylation | TsCl or MsCl, Pyridine | Sulfonate Ester (-OTs, -OMs) | |
| Bromo (-Br) | Suzuki Coupling | Ar-B(OH)₂, Pd catalyst, Base | Aryl (-Ar) |
| Buchwald-Hartwig Amination | R₂NH, Pd catalyst, Base | Amine (-NR₂) |
Synthesis of Schiff Base Derivatives via Condensation Reactions
Schiff bases, which contain an imine or azomethine group (-C=N-), are synthesized through the condensation of a primary amine with an aldehyde or ketone. To prepare Schiff base derivatives from this compound, a formyl group (-CHO) must first be introduced onto the aromatic ring, typically adjacent to the hydroxyl group, to create a hydroxybenzaldehyde derivative (e.g., 5-bromo-3-ethoxy-2-hydroxybenzaldehyde).
This aldehyde precursor can then be reacted with a variety of primary amines in a solvent like ethanol (B145695), often under reflux, to yield the corresponding Schiff base. researchgate.netijmcmed.org The reaction mechanism involves the nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. ijmcmed.org These Schiff bases are important ligands in coordination chemistry and can form stable complexes with various metal ions. researchgate.netrasayanjournal.co.in
| Aldehyde Precursor | Primary Amine Reactant | Resulting Schiff Base Derivative (General Structure) |
|---|---|---|
| 5-Bromo-3-ethoxy-2-hydroxybenzaldehyde | Aniline | Derivative with N-phenyl imine |
| p-Toluidine | Derivative with N-(4-methylphenyl) imine | |
| o-Phenylenediamine | Bis-Schiff base linking two phenol (B47542) units |
Structural Derivatization for Diverse Molecular Scaffolds
The derivatization of this compound is a powerful tool for generating a wide array of molecular scaffolds, which are core structures upon which more complex molecules can be built. mdpi.comnih.gov The synthesis of diverse scaffolds is crucial in fields like drug discovery and materials science.
Via Functional Group Interconversion: As described in section 6.2, FGI can radically alter the molecule's structure. For example, using the bromine atom in sequential cross-coupling reactions can lead to complex, multi-substituted aromatic compounds.
Via Schiff Base Formation: The synthesis of Schiff bases (section 6.3) is an excellent method for creating diversity. By simply changing the primary amine used in the condensation reaction, a large library of related but structurally distinct molecules can be generated. These Schiff bases can then act as ligands to coordinate with metal ions, producing a vast range of organometallic scaffolds with unique geometries and properties. rasayanjournal.co.in
These strategies allow chemists to use this compound as a starting point to build a multitude of novel and complex molecular architectures tailored for specific applications. nih.gov
Based on a comprehensive search of available scientific literature, there is currently insufficient information to generate a detailed article on the specific advanced applications of This compound as outlined in the provided structure.
The synthesis of triazole-containing heterocycles via click chemistry.
The construction of quinolines and related nitrogen heterocycles.
The formation of pyrrole (B145914) derivatives.
Its contribution to the development of polymers and coatings.
While general synthetic methods for these applications exist for related phenolic and bromo-aromatic compounds, no specific data was found for this compound itself. One study noted the synthesis of a more complex imine derivative, (E)-4-bromo-2-((3-chlorophenylimino)methyl)-6-ethoxyphenol, but this does not address its role as a versatile building block for the requested molecular frameworks.
To maintain scientific accuracy and strictly adhere to the request of focusing solely on documented applications of this compound, it is not possible to generate the requested article. Fulfilling the outline would require speculation about potential reactivity rather than reporting on established research findings.
Therefore, the article cannot be generated at this time due to the lack of specific, published data for this compound within the requested advanced applications.
Advanced Applications of 4 Bromo 3 Ethoxyphenol in Organic Synthesis
Contribution to the Synthesis of Advanced Materials
Intermediates for Optoelectronic Material Synthesis (e.g., OLEDs)
A review of available scientific literature and patent databases did not yield specific examples or detailed research findings concerning the direct application of 4-Bromo-3-ethoxyphenol as an intermediate in the synthesis of optoelectronic materials, such as Organic Light-Emitting Diodes (OLEDs). While functionalized bromophenol derivatives are utilized in the broader field of organic electronics, the specific role of the 4-bromo-3-ethoxy substitution pattern in this context is not well-documented in the reviewed sources.
Utility in the Formation of Biologically Relevant Core Structures for Further Investigation
The unique arrangement of bromo, ethoxy, and hydroxyl functional groups on the phenol (B47542) ring makes this compound a potentially valuable building block for constructing complex molecular architectures. These functional groups offer multiple reaction sites for elaboration into core structures of biological interest.
Synthesis of Scyphostatin Analogues
Scyphostatin is a potent and reversible inhibitor of neutral sphingomyelinases (N-SMases), making its analogues significant targets for synthetic chemistry in the exploration of potential therapeutics. chemistryviews.org Synthetic strategies for Scyphostatin analogues often rely on the elaboration of functionalized phenolic precursors. acs.orgnih.gov
Key synthetic approaches involve the dearomatization of phenols to create the critical epoxycyclohexenone core of the Scyphostatin molecule. chemistryviews.orgnih.gov For instance, research has demonstrated the utility of ortho-substituted phenols and resorcinol-derived 2,5-cyclohexadienones as effective platforms for these transformations. acs.orgnih.gov A concise synthesis of Scyphostatin analogues has been achieved through an asymmetric hydroxylative phenol dearomatization (HPD) reaction, which highlights the importance of the initial phenol structure. acs.org
Although the direct use of this compound in published Scyphostatin syntheses is not explicitly detailed, its structure as a substituted phenol aligns with the profile of a suitable starting material for such synthetic routes. The presence of the bromo and ethoxy groups could offer handles for late-stage functionalization of the hydrophobic side chain, a key element in controlling the inhibitor's selectivity and reversibility. chemistryviews.org
Synthetic Approaches to Analgesic and Anti-inflammatory Compounds
Bromophenols as a class are recognized for a wide spectrum of biological activities, including anti-inflammatory and antioxidant effects, which are often precursors to analgesic properties. mdpi.comoup.comnih.gov These compounds are prevalent in marine organisms and are a subject of investigation for therapeutic applications. oup.comnih.govoup.com The anti-inflammatory mechanisms of bromophenols are linked to their ability to modulate key inflammatory pathways and reduce oxidative stress. researchgate.net
The synthesis of novel analgesic and anti-inflammatory agents frequently involves the chemical modification of phenolic compounds to enhance efficacy and reduce side effects. torvergata.itnih.govbenthamscience.com For example, modifying the free carboxylic acid group in traditional NSAIDs like ibuprofen (B1674241) into amide derivatives is a common strategy to mitigate gastrointestinal damage. nih.govbenthamscience.com
While specific studies detailing the conversion of this compound into analgesic or anti-inflammatory drugs were not identified, its core structure is of significant interest. The bromophenol moiety provides a validated pharmacophore for anti-inflammatory activity, and the ethoxy and hydroxyl groups serve as points for synthetic modification to create novel derivatives for pharmacological screening. mdpi.comresearchgate.net The general strategy would involve using the phenol as a scaffold to build more complex molecules that target enzymes like cyclooxygenases (COX) or other mediators of inflammation. nih.gov
Table 1: Reported Biological Activities of Bromophenol Class Compounds
| Activity | Description | Relevant Findings |
|---|---|---|
| Anti-inflammatory | Attenuation of inflammatory responses. | Bromophenols from marine algae have been shown to reduce the production of pro-inflammatory cytokines and nitric oxide. mdpi.comresearchgate.net |
| Antioxidant | Scavenging of free radicals to prevent oxidative stress. | Many bromophenols exhibit potent radical scavenging activity, which is linked to the prevention of inflammation-related diseases. oup.comnih.gov |
| Antimicrobial | Inhibition of pathogenic microorganisms. | Certain synthetic and natural bromophenols show efficacy against various fungi and bacteria. mdpi.comnih.gov |
| Antiviral | Inhibition of viral replication and activity. | Fractions isolated from red algae containing bromophenols have shown strong antiviral activity against specific viruses. mdpi.com |
Development of Agrochemical Precursors (e.g., Herbicides, Fungicides)
The utility of this compound as a direct precursor in the development of modern agrochemicals, such as herbicides and fungicides, is not extensively documented in the reviewed scientific literature. While the synthesis of agrochemicals often employs halogenated phenolic intermediates, specific pathways originating from this compound are not detailed in the available research.
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Ibuprofen |
Q & A
Q. What are the recommended synthetic routes for 4-Bromo-3-ethoxyphenol, and how can reaction conditions be optimized to minimize side products?
this compound can be synthesized via electrophilic aromatic substitution or Ullmann-type coupling reactions. Key steps include bromination of 3-ethoxyphenol using brominating agents like (N-bromosuccinimide) or in controlled acidic conditions. Optimization involves:
- Temperature control (e.g., 0–5°C to prevent over-bromination) .
- Use of catalysts like FeCl or AlCl to enhance regioselectivity .
- Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound from di-substituted byproducts .
Q. What analytical techniques are most effective for characterizing this compound and verifying its purity?
- NMR Spectroscopy : and NMR confirm substituent positions (e.g., ethoxy group at C3, bromine at C4) and aromatic proton splitting patterns .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (, ~232 g/mol) and isotopic patterns from bromine .
- HPLC/GC-MS : Quantify purity (>95%) and detect impurities like residual solvents or brominated side products .
Q. How can researchers distinguish this compound from structural isomers (e.g., 3-Bromo-4-ethoxyphenol)?
- X-ray Crystallography : Resolve crystal structures to confirm substituent positions .
- IR Spectroscopy : Compare O-H stretching frequencies; electron-withdrawing bromine at C4 lowers the phenolic O-H bond strength, shifting absorption to ~3200 cm .
- Retention Time Analysis : Use reverse-phase HPLC with a C18 column; structural isomers exhibit distinct retention times due to polarity differences .
Advanced Research Questions
Q. How do electronic and steric effects of the ethoxy and bromine substituents influence this compound’s reactivity in cross-coupling reactions?
- Electronic Effects : The electron-donating ethoxy group at C3 activates the aromatic ring for electrophilic substitution at C4, while bromine’s electron-withdrawing nature directs further reactions to meta/para positions .
- Steric Effects : The ethoxy group creates steric hindrance, limiting access to C2 and C6 positions in Suzuki-Miyaura couplings. Use bulky palladium catalysts (e.g., ) to enhance selectivity for C5 functionalization .
- DFT Calculations : Model charge distribution to predict reactive sites for nucleophilic/electrophilic attacks .
Q. How can contradictory reports about this compound’s biological activity (e.g., antimicrobial vs. inactive) be resolved?
- Dose-Response Studies : Test activity across a concentration gradient (e.g., 1–100 µM) to identify threshold effects .
- Metabolic Stability Assays : Assess compound degradation in cell culture media; unstable metabolites may explain false negatives .
- Target-Specific Screening : Use enzyme/receptor binding assays (e.g., fluorescence polarization) to isolate mechanisms, avoiding broad-spectrum microbial tests prone to interference .
Q. What strategies are recommended for studying the environmental stability and degradation pathways of this compound?
- Photolysis Experiments : Expose the compound to UV light (254 nm) and analyze products via LC-MS; bromine often cleaves to form 3-ethoxyphenol and Br ions .
- Soil Microcosm Studies : Incubate with microbial communities and track degradation intermediates (e.g., quinones from oxidative coupling) .
- Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds (e.g., >200°C) to inform storage guidelines .
Methodological Guidance
- Contradictory Data Resolution : Apply longitudinal study designs (e.g., three-wave panel analysis) to isolate temporal effects, as seen in pharmacological stress-response models .
- Structural-Activity Relationship (SAR) : Compare this compound with analogs (e.g., 4-Bromo-3-methoxyphenol) to quantify substituent contributions to bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


